molecular formula C11H12O2 B8375796 2,3-dihydro-1H-inden-4-ol acetate CAS No. 38997-98-7

2,3-dihydro-1H-inden-4-ol acetate

Cat. No.: B8375796
CAS No.: 38997-98-7
M. Wt: 176.21 g/mol
InChI Key: TVVSDOVWHQPDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-4-ol acetate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

38997-98-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dihydro-1H-inden-4-yl acetate

InChI

InChI=1S/C11H12O2/c1-8(12)13-11-7-3-5-9-4-2-6-10(9)11/h3,5,7H,2,4,6H2,1H3

InChI Key

TVVSDOVWHQPDBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,3-dihydro-1H-inden-4-ol (0.37 mol) and acetic anhydride (0.37 mol) in sulfuric acid (300 ml) was stirred for 1 hour at room temperature. The reaction mixture was poured out into a mixture of water and 1,1'-oxybisethane. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated, yielding 75 g (>100% crude residue) of 2,3-dihydro-1H-inden-4-ol acetate (ester) (interm. 1-a).
Quantity
0.37 mol
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reactant
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0.37 mol
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300 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydro-1H-inden-4-ol (0.37 mol) and acetic anhydride (0.37 mol) in sulfuric acid (300 mol) was stirred for 1 hour at room temperature. The reaction mixture was poured out into a mixture of water and 1,1'-oxybisethane. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated, yielding 75 g (>100% crude residue) of 2,3-dihydro-1H-inden-4-ol acetate (ester) (interm. 1-a).
Quantity
0.37 mol
Type
reactant
Reaction Step One
Quantity
0.37 mol
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reactant
Reaction Step One
Quantity
300 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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